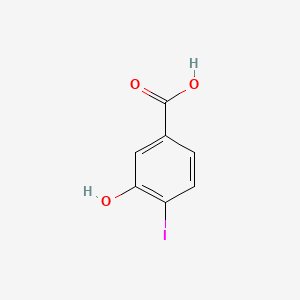

3-Hydroxy-4-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABBBWVTEWIIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353120 | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-77-6 | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58123-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxy-4-iodobenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-4-iodobenzoic Acid

Abstract

This compound (CAS No. 58123-77-6) is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and an aryl iodide moiety, makes it a highly versatile and valuable building block in organic synthesis. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectral characteristics, reactivity, and applications, with a focus on the underlying principles that govern its behavior. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for advanced applications.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring substituted at positions 1, 3, and 4 with a carboxyl group, a hydroxyl group, and an iodine atom, respectively. This substitution pattern dictates its chemical reactivity and physical properties. The electron-donating hydroxyl group and the electron-withdrawing carboxyl and iodo groups create a unique electronic environment within the aromatic ring.

Data Presentation: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 58123-77-6 | [1][2] |

| Molecular Formula | C₇H₅IO₃ | [3][4] |

| Molecular Weight | 264.02 g/mol | [5] |

| Appearance | White to pale-yellow solid/powder | [1][2][4] |

| Melting Point | 225-229 °C | [2][5] |

| Boiling Point | 319.8 °C (at 760 mmHg) | [2] |

| Density | ~2.15 g/cm³ | [2] |

| Predicted pKa | 3.90 ± 0.10 | [4] |

| SMILES String | OC(=O)c1ccc(I)c(O)c1 | [5] |

| InChI Key | UABBBWVTEWIIMN-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective iodination of 3-hydroxybenzoic acid.[1] The causality behind this regioselectivity lies in the directing effect of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The combined influence strongly favors electrophilic substitution at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Position 4 is electronically favored and less sterically hindered, leading to the desired product in high yield.

Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

This protocol is based on a general procedure for the iodination of m-hydroxybenzoic acid.[1]

Principle: An in-situ generated electrophilic iodine species, formed from sodium iodide and an oxidizing agent (sodium hypochlorite), reacts with the activated aromatic ring of 3-hydroxybenzoic acid under basic conditions. The base serves to deprotonate the phenolic and carboxylic acid groups, further activating the ring towards electrophilic attack. Subsequent acidification protonates the carboxylate and phenoxide to yield the final product.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1 eq.), sodium hydroxide (1.05 eq.), and sodium iodide (1.05 eq.) in methanol.[1]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermicity of the subsequent oxidation step.[1]

-

Iodination: Slowly add an aqueous solution of sodium hypochlorite (1.05 eq.) dropwise to the cooled, stirring mixture. Maintain the temperature between 0-5 °C for approximately 2 hours.[1]

-

Reaction Completion: After the initial cooled stirring, allow the reaction to warm to room temperature and continue stirring overnight to ensure complete conversion.[1]

-

Solvent Removal: Remove the methanol from the reaction mixture via rotary evaporation.[1]

-

Precipitation: Acidify the remaining aqueous solution with concentrated hydrochloric acid. This will protonate the product, causing it to precipitate out of the solution due to its low water solubility.[1]

-

Isolation and Purification: Collect the off-white solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining acid.[1]

-

Drying: Dry the purified product under vacuum to obtain this compound. The reported yield for this method is high, around 92%.[1]

Visualization: Synthesis Workflow

References

- 1. This compound | 58123-77-6 [chemicalbook.com]

- 2. This compound CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

3-Hydroxy-4-iodobenzoic acid synthesis pathway.

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-iodobenzoic Acid

Introduction

This compound is a valuable halogenated aromatic compound that serves as a critical building block in organic synthesis. Its utility is particularly pronounced in the development of pharmaceutical intermediates and other functional chemical entities. The presence of three distinct functional groups—hydroxyl, iodo, and carboxylic acid—on the benzene ring provides multiple reaction sites, allowing for diverse chemical transformations. This guide provides a detailed examination of the primary synthetic pathways for this compound, offering field-proven insights into the causality behind experimental choices and ensuring that each described protocol is a self-validating system for researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: Electrophilic Iodination of 3-Hydroxybenzoic Acid

The most direct and high-yielding approach to synthesizing this compound is through the electrophilic aromatic substitution of the readily available precursor, 3-hydroxybenzoic acid. This method leverages the powerful activating and directing effects of the hydroxyl group to achieve regioselective iodination.

Principle and Rationale

In electrophilic aromatic substitution, the electronic properties of the substituents on the benzene ring govern the position of the incoming electrophile.

-

Hydroxyl Group (-OH): A strongly activating, ortho-, para- directing group. It enriches the electron density at positions 2, 4, and 6.

-

Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.

The dominant activating effect of the hydroxyl group directs the electrophilic iodine primarily to the positions ortho and para to it. Position 4, being ortho to the hydroxyl group and meta to the carboxylic acid group, is both sterically accessible and electronically activated, making it the preferred site of iodination. The reaction is typically performed using an in situ generated iodine electrophile, often from the oxidation of an iodide salt.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound from m-hydroxybenzoic acid[1].

Materials:

-

3-Hydroxybenzoic acid

-

Sodium hydroxide (NaOH)

-

Sodium iodide (NaI)

-

Methanol (MeOH)

-

Sodium hypochlorite (NaOCl) solution

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1.0 eq.) in methanol.

-

Base and Iodide Addition: Sequentially add sodium hydroxide (1.05 eq.) and sodium iodide (1.05 eq.) to the methanol solution. Stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Iodinating Agent Addition: Slowly add aqueous sodium hypochlorite solution (1.05 eq.) dropwise to the cooled mixture. The rate of addition should be controlled to maintain the internal temperature between 0-5 °C.

-

Initial Reaction: Continue stirring the reaction mixture at 0-5 °C for 2 hours.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight to ensure complete conversion.

-

Solvent Removal: Remove the methanol from the reaction mixture via rotary evaporation.

-

Precipitation: Acidify the remaining aqueous mixture with concentrated hydrochloric acid until the product precipitates completely.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove residual salts and acid. Dry the product to obtain this compound.

Data Presentation

| Reagent | Molar Eq. | Purpose |

| 3-Hydroxybenzoic Acid | 1.0 | Starting Material |

| Sodium Hydroxide | 1.05 | Activates the ring, aids solubility |

| Sodium Iodide | 1.05 | Iodide source |

| Sodium Hypochlorite | 1.05 | Oxidant (generates I⁺ in situ) |

| Methanol | Solvent | Reaction medium |

| Hydrochloric Acid | Excess | Product precipitation |

This method has been reported to achieve a high yield of 92% for the desired product, this compound, as an off-white solid[1].

Visualization of Experimental Workflow

Caption: Workflow for Direct Iodination of 3-Hydroxybenzoic Acid.

Alternative Pathway: Sandmeyer Reaction

An alternative, though more circuitous, route to this compound involves the Sandmeyer reaction. This classic transformation in aromatic chemistry is used to replace an amino group with a variety of substituents, including halides, via a diazonium salt intermediate[2][3]. This pathway offers exceptional regiochemical control, as the final position of the iodine atom is predetermined by the location of the amine on the starting material.

Principle and Rationale

The Sandmeyer reaction proceeds in two distinct steps[3]:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. These salts are generally unstable and are used immediately in the next step[4].

-

Nucleophilic Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas). It can be displaced by a nucleophile, in this case, an iodide ion (I⁻) from a source like potassium iodide (KI). While many Sandmeyer reactions require a copper(I) salt catalyst, the iodination reaction often proceeds effectively without one[5].

The logical precursor for this synthesis is 4-Amino-3-hydroxybenzoic acid .

Generalized Experimental Protocol

Step A: Diazotization

-

Dissolution: Suspend 4-Amino-3-hydroxybenzoic acid (1.0 eq.) in a solution of a strong acid (e.g., HCl or H₂SO₄) and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.05 eq.) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

Step B: Iodination (Displacement)

-

Iodide Solution: In a separate flask, prepare a solution of potassium iodide (KI, ~1.2 eq.) in water.

-

Addition: Slowly add the cold diazonium salt solution from Step A to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for a period (e.g., 1 hour) to ensure complete decomposition of the diazonium intermediate.

-

Work-up: Cool the reaction mixture. If a precipitate has formed, collect it by filtration. If the product is dissolved, perform an extraction with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization.

Data Presentation

| Reagent | Role | Causality |

| 4-Amino-3-hydroxybenzoic acid | Starting Material | Precursor with amine at the desired position for substitution. |

| HCl / H₂SO₄ | Acid Catalyst | Forms the amine salt; required for generating nitrous acid. |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Reacts with acid to form HNO₂, the active nitrosating species. |

| Potassium Iodide (KI) | Nucleophile | Source of iodide (I⁻) to displace the diazonium group. |

| Low Temperature (0-5 °C) | Reaction Condition | Critical for the stability of the intermediate diazonium salt. |

Visualization of Sandmeyer Reaction Workflow

Caption: Workflow for the Sandmeyer Synthesis of this compound.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Direct Iodination | Pathway 2: Sandmeyer Reaction |

| Starting Material | 3-Hydroxybenzoic acid (common) | 4-Amino-3-hydroxybenzoic acid (less common) |

| Number of Steps | One-pot synthesis | Two distinct steps (diazotization, substitution) |

| Regioselectivity | Good, driven by directing groups | Excellent, defined by starting amine position |

| Reaction Conditions | Low initial temperature, then ambient | Consistently low temperature (0-5 °C) is critical |

| Reported Yield | High (~92%)[1] | Generally moderate to good, but pathway-dependent |

| Key Hazards | Use of strong oxidant (hypochlorite) | Unstable diazonium intermediate, evolution of N₂ gas |

| Simplicity | High | Moderate |

Conclusion

For the laboratory and industrial-scale synthesis of this compound, direct electrophilic iodination of 3-hydroxybenzoic acid stands out as the superior methodology . This pathway is characterized by its operational simplicity, use of readily available starting materials, and excellent reported yield[1]. The reaction demonstrates a well-understood and predictable outcome based on the principles of electrophilic aromatic substitution.

While the Sandmeyer reaction offers a viable alternative with precise regiochemical control, its multi-step nature, reliance on a less common starting material, and the need to handle potentially unstable diazonium intermediates make it a less efficient choice for this specific target molecule. However, it remains an indispensable tool in the synthetic chemist's arsenal for cases where direct substitution patterns are not achievable.

References

Unveiling the Molecular Intricacies of Cinaciguat (BAY 58-2667): A Technical Guide for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Cinaciguat (BAY 58-2667), a pioneering soluble guanylate cyclase (sGC) activator, represents a significant advancement in the potential treatment of cardiovascular diseases, particularly acute decompensated heart failure. Unlike traditional nitric oxide (NO)-dependent therapies, Cinaciguat uniquely targets and activates sGC in its oxidized or heme-free state, a condition prevalent in settings of oxidative stress where endogenous NO signaling is impaired. This guide provides a comprehensive technical overview of Cinaciguat, delving into its fundamental properties, mechanism of action, and pharmacological profile. It further outlines detailed experimental protocols for its characterization and offers insights into its therapeutic potential and clinical development landscape. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of novel cardiovascular therapeutics.

Core Introduction to Cinaciguat (BAY 58-2667)

Cinaciguat, identified by the CAS number 329773-35-5 for its free base and 646995-35-9 for its hydrochloride salt, is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1] It was developed to address the limitations of conventional nitrate therapies, which are often less effective in patients with heart failure due to decreased NO bioavailability and an increase in NO-insensitive forms of sGC.[2] Cinaciguat's novel mechanism of action, which involves the activation of oxidized or heme-free sGC, offers a promising therapeutic strategy for conditions associated with significant oxidative stress.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application in research. The key properties of Cinaciguat are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 4-({(4-carboxybutyl)[2-(2-{[4-(2-phenylethyl) phenyl]methoxy}phenyl)ethyl]amino}methyl) benzoic acid | |

| Synonyms | BAY 58-2667 | [4] |

| CAS Number | 329773-35-5 (free base) | [4] |

| Molecular Formula | C36H39NO5 | |

| Molecular Weight | 565.710 g/mol | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [4] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [4] |

Mechanism of Action and Signaling Pathway

Cinaciguat's primary molecular target is soluble guanylate cyclase (sGC), a key enzyme in the NO signaling pathway. Under normal physiological conditions, NO binds to the ferrous (Fe2+) heme prosthetic group of sGC, triggering a conformational change that leads to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates a variety of downstream effects, including vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation.

However, in pathological states characterized by oxidative stress, such as heart failure, reactive oxygen species can oxidize the heme iron to the ferric (Fe3+) state or lead to the complete loss of the heme group. This renders sGC insensitive to NO. Cinaciguat circumvents this issue by directly binding to and activating these oxidized or heme-free forms of sGC, thereby restoring cGMP production and its beneficial downstream effects.[2][3]

References

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3-Hydroxy-4-iodobenzoic Acid for Advanced Research and Development

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of this compound. It aims to provide not just procedural knowledge but also the underlying scientific rationale to empower effective utilization of this versatile chemical building block.

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both hydroxyl and iodo groups, makes it a valuable and versatile intermediate in organic synthesis. The iodine atom, in particular, provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 264.02 g/mol | [1][2][3] |

| Chemical Formula | C₇H₅IO₃ | [3] |

| CAS Number | 58123-77-6 | [1][4] |

| Appearance | White to off-white or pale-yellow solid/powder | [3][4][5] |

| Melting Point | 225-229 °C | [1][2][3] |

| Density | ~2.15 g/cm³ (Predicted) | [3][5] |

| pKa | 3.90 ± 0.10 (Predicted) | [3] |

| InChI Key | UABBBWVTEWIIMN-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | OC(=O)c1ccc(I)c(O)c1 | [1][2] |

Validated Synthesis Protocol: Electrophilic Iodination

The synthesis of this compound is reliably achieved via electrophilic aromatic substitution on the electron-rich 3-hydroxybenzoic acid precursor. The hydroxyl group is an ortho-, para-director, and the iodine is installed at the sterically accessible para-position.

Experimental Protocol

Materials:

-

3-Hydroxybenzoic acid

-

Sodium iodide (NaI)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Sodium hypochlorite (NaOCl, aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1 eq.), sodium hydroxide (1.05 eq.), and sodium iodide (1.05 eq.) in methanol.[4]

-

Cooling: Cool the resulting mixture to 0 °C in an ice bath with continuous stirring.[4]

-

Iodination: Slowly add an aqueous solution of sodium hypochlorite (1.05 eq.) dropwise to the cooled reaction mixture. Maintain the temperature between 0-5 °C during the addition.[4]

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir overnight.[4]

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.[4]

-

Precipitation & Isolation: Acidify the remaining aqueous mixture with concentrated hydrochloric acid. The product will precipitate as a solid.[4]

-

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and dry to yield this compound.[4]

Expertise & Causality: Why This Protocol Works

-

Choice of Reagents: This protocol generates the electrophilic iodine species (I⁺) in situ. Sodium hypochlorite (a common bleach) acts as an oxidant, converting the nucleophilic iodide ion (I⁻) from NaI into the reactive electrophile needed for the substitution reaction. This is a safer and more convenient alternative to handling molecular iodine (I₂).

-

Role of NaOH: The addition of sodium hydroxide deprotonates the phenolic hydroxyl and carboxylic acid groups, increasing the electron-donating ability of the aromatic ring and activating it towards electrophilic attack.

-

Temperature Control: The initial low temperature (0-5 °C) is crucial for controlling the rate of the exothermic oxidation of iodide and preventing potential side reactions, ensuring higher selectivity and yield.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a critical starting material. Its bifunctional nature—a carboxylic acid for amide coupling or esterification and an aryl iodide for cross-coupling—makes it a powerful tool for building molecular complexity.[6][7]

The aryl iodide moiety is particularly significant, serving as a linchpin for reactions like Suzuki, Heck, and Sonogashira couplings.[6] These reactions are fundamental in modern medicinal chemistry for synthesizing complex molecular scaffolds found in many contemporary therapeutic agents, including anti-inflammatory and anti-cancer drugs.[7]

Illustrative Workflow: From Building Block to Lead Candidate

The following diagram illustrates a typical workflow in a drug discovery program leveraging this compound.

Caption: A representative drug discovery workflow starting with this compound.

Safety, Handling, and Storage

Hazard Profile: this compound is classified as toxic if swallowed and can cause serious eye damage, skin irritation, and respiratory irritation.[2][8]

-

Hazard Statements (CLP): H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2][8]

Recommended Handling Procedures:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8]

-

Avoid breathing dust. Use a P2 or N95 respirator if dust is generated.[1]

-

In case of contact, immediately follow first-aid procedures. For eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.[8]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[8]

-

The compound may be light-sensitive; store away from direct light.[3]

References

- 1. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-ヒドロキシ-4-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 58123-77-6 [chemicalbook.com]

- 5. This compound CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. lobachemie.com [lobachemie.com]

Physical and chemical properties of 3-Hydroxy-4-iodobenzoic acid.

An In-Depth Technical Guide to 3-Hydroxy-4-iodobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid core substituted with both a hydroxyl and an iodine group, makes it a molecule of significant interest in synthetic organic chemistry. The interplay of its functional groups—a carboxylic acid, a phenolic hydroxyl group, and an iodine atom on the aromatic ring—renders it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and discusses its potential applications, particularly in the realm of drug discovery and development. The unique electronic and steric properties imparted by the iodine substituent, combined with the reactivity of the hydroxyl and carboxyl moieties, offer a rich landscape for chemical transformations.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₃ | [1] |

| Molecular Weight | 264.02 g/mol | [1][2] |

| Appearance | White to off-white or pale-yellow solid, powder, or crystal. | [3][4] |

| Melting Point | 225-229 °C | [1][4] |

| Boiling Point | 319.8 °C at 760 mmHg (Predicted) | [1][4] |

| Density | 2.15 g/cm³ (Predicted) | [1][4] |

| pKa | 3.90 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room temperature, in an inert atmosphere. It is noted to be light-sensitive. | [1] |

Chemical Profile and Reactivity

The chemical behavior of this compound is dictated by its three key functional groups: the carboxylic acid, the hydroxyl group, and the carbon-iodine bond. This trifunctional nature makes it a valuable intermediate in multi-step syntheses.

-

Carboxylic Acid Group: This group readily undergoes typical reactions such as esterification, amidation, and reduction to an alcohol. Its acidity, reflected in the predicted pKa of 3.90, is a key characteristic.[1]

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated and influences the electronic properties of the aromatic ring.

-

Iodine Atom: The iodine atom is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position, a cornerstone of modern pharmaceutical synthesis.[5][6]

The interplay of these groups allows for selective modification, making this compound a versatile scaffold for building molecular complexity.

Caption: Key reactive sites of this compound.

Spectroscopic Characterization

While a complete set of publicly available spectra is not provided in the search results, the expected spectroscopic features can be inferred based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the positions of the hydroxyl, iodo, and carboxyl groups. A broad singlet corresponding to the acidic proton of the carboxylic acid and another for the phenolic proton would also be anticipated.

-

¹³C NMR: The carbon NMR would display seven unique signals: one for the carboxyl carbon, and six for the aromatic carbons, each with a chemical shift influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and another for the phenolic O-H stretch (~3200-3600 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid would appear around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. High-resolution mass spectrometry would confirm the elemental composition. Predicted data shows a monoisotopic mass of 263.92834 Da.[7]

Synthesis Protocol

A common and efficient method for the synthesis of this compound is through the iodination of m-hydroxybenzoic acid.[3]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Procedure

The following protocol is adapted from a general procedure for the synthesis of this compound.[3]

-

Reaction Setup: To a solution of 3-hydroxybenzoic acid (69.1 g, 0.5 mol) in 700 mL of methanol, add sodium hydroxide (21.0 g, 0.52 mol) and sodium iodide (78.7 g, 0.52 mol).

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath.

-

Iodination: Slowly add aqueous sodium hypochlorite (0.52 mol) dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.

-

Reaction Progression: Continue stirring the reaction mixture at 0-5 °C for 2 hours. Afterwards, allow the mixture to warm to room temperature and continue stirring overnight.

-

Workup: After the reaction is complete, remove the methanol by rotary evaporation. Acidify the remaining aqueous mixture with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any remaining salts and acids.

-

Drying: Dry the product to obtain this compound as an off-white solid. The reported yield for this procedure is approximately 92%.[3]

Applications in Drug Development

While specific drugs containing the this compound moiety are not detailed in the provided search results, its value lies in its role as a versatile intermediate. Iodinated aromatic compounds are crucial in pharmaceutical synthesis, primarily due to their utility in cross-coupling reactions to build complex molecular scaffolds.[6] The ability to introduce new functionalities at the iodine-bearing position is a powerful tool for medicinal chemists in lead optimization and the development of new chemical entities.[5] For instance, similar iodobenzoic acids serve as precursors in the synthesis of anti-inflammatory agents and diagnostic imaging agents.[5]

Safety and Handling

This compound is classified as an irritant and is toxic if swallowed.[2][4]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9][10][11]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable building block for organic synthesis. The straightforward synthetic route from readily available starting materials adds to its appeal. For researchers in drug discovery and materials science, the ability to leverage the reactivity of the iodo, hydroxyl, and carboxyl groups provides a robust platform for the design and synthesis of novel and complex molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | 58123-77-6 [chemicalbook.com]

- 4. This compound CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - this compound (C7H5IO3) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. SDS of this compound, Safety Data Sheets, CAS 58123-77-6 - chemBlink [chemblink.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of 3-Hydroxy-4-iodobenzoic Acid

This in-depth technical guide provides a comprehensive overview of the solubility of 3-hydroxy-4-iodobenzoic acid (HIBA), a crucial compound in various research and development applications, particularly in the pharmaceutical industry. While specific quantitative solubility data for HIBA is not extensively available in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By leveraging data from structurally related compounds, particularly benzoic acid and its derivatives, this document provides a strong theoretical foundation and practical methodologies.

Introduction to this compound and its Significance

This compound (CAS No. 58123-77-6) is a substituted aromatic carboxylic acid with the molecular formula C₇H₅IO₃.[1][2][3] Its structure, featuring a carboxylic acid group, a hydroxyl group, and an iodine atom on the benzene ring, imparts unique physicochemical properties that are of interest in medicinal chemistry and material science. Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds.[4] Understanding the solubility of HIBA is paramount for its effective use in drug design, formulation development, and process chemistry. Solubility fundamentally influences a compound's bioavailability, dissolution rate, and overall therapeutic efficacy.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process, governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is dictated by the interplay of its functional groups and the properties of the solvent.

Molecular Structure and its Influence on Solubility

The chemical structure of HIBA provides key insights into its expected solubility behavior:

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents, particularly those that can also engage in hydrogen bonding.

-

Hydroxyl Group (-OH): Similar to the carboxylic acid group, the hydroxyl group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents.

-

Iodine Atom (-I): The presence of a large, hydrophobic iodine atom increases the molecular weight and the nonpolar surface area of the molecule. This substituent tends to decrease solubility in polar solvents like water and increase it in less polar organic solvents.[4]

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the hydrophobic character of the molecule, favoring solubility in nonpolar solvents.

The combination of these features suggests that HIBA will exhibit limited solubility in water and higher solubility in polar organic solvents, particularly those that are protic (e.g., alcohols) or can act as strong hydrogen bond acceptors.

The Thermodynamics of Dissolution

The dissolution of a solid in a liquid can be described by the Gibbs free energy change (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the pure components.

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For HIBA, the strong hydrogen bonds and crystal lattice energy of the solid must be overcome, which requires energy. The formation of new hydrogen bonds with a polar solvent would release energy. The overall process can be either endothermic or exothermic.

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in the randomness of the system, resulting in a positive entropy change, which favors the dissolution process.

Thermodynamic studies of related compounds like benzoic acid have shown that the dissolution process is influenced by temperature, with solubility generally increasing with temperature.[5][6][7][8]

Anticipated Solubility Profile of this compound

Based on the principles discussed and data for analogous compounds like benzoic acid and its nitro-derivatives, the following solubility trends for HIBA can be anticipated.[9][10][11]

| Solvent Class | Example Solvents | Predicted Solubility of HIBA | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water; Moderate to High in Alcohols | The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with these solvents. However, the hydrophobic iodine and benzene ring limit aqueous solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the -COOH and -OH groups of HIBA. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Low to Moderate | The nonpolar aromatic ring and iodine atom will have favorable interactions with these solvents, but the polar functional groups will be mismatched. |

Note: This table presents a qualitative prediction. Experimental verification is essential.

Experimental Determination of Solubility

For researchers requiring precise solubility data, a well-designed experimental protocol is crucial. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[12][13]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of HIBA. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: Calculate the solubility of HIBA in the chosen solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method Considerations

The choice of analytical method is critical for accurate solubility determination.

-

HPLC-UV: This is often the method of choice due to its high specificity and sensitivity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and water with a pH modifier like formic acid or phosphoric acid) is a good starting point for method development. The detection wavelength should be set to the λ_max of HIBA.

-

UV-Vis Spectrophotometry: This method is simpler and faster but less specific than HPLC. It is suitable if HIBA is the only component in the solution that absorbs at the analytical wavelength. A full spectral scan should be performed to determine the optimal wavelength for quantification.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility.[14][15][16][17][18]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with its physicochemical properties, including solubility.

-

Thermodynamic Models: Approaches like the general solubility equation (GSE) can predict aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP).

While predictive models are valuable for initial screening, they are not a substitute for experimental data, especially for compounds with unique structural features like HIBA.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data is sparse, a thorough analysis of its molecular structure and the principles of solubility, supported by data from related benzoic acid derivatives, allows for reasoned predictions of its solubility behavior. The detailed experimental protocol for the shake-flask method provides a reliable pathway for researchers to generate the precise, quantitative data needed for their work in drug development and other scientific endeavors. The generation of such empirical data will be a valuable contribution to the scientific community.

References

- 1. chem-casts.com [chem-casts.com]

- 2. This compound | C7H5IO3 | CID 736854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58123-77-6 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid [journalijar.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory – Oriental Journal of Chemistry [orientjchem.org]

- 15. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures (2010) | Abolghasem Jouyban | 59 Citations [scispace.com]

- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectral Data of 3-Hydroxy-4-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Hydroxy-4-iodobenzoic acid (C₇H₅IO₃, CAS 58123-77-6) is a substituted aromatic carboxylic acid.[1][2][3] Its structure incorporates three key functional groups: a carboxylic acid, a hydroxyl group, and an iodine atom attached to a benzene ring. This unique combination of features makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Accurate structural elucidation and characterization are paramount for its application, and this is achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data itself, but also an in-depth interpretation and the rationale behind the experimental protocols used to acquire such data.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectral data lies in understanding the molecule's structure. The positions of the hydroxyl, iodo, and carboxyl groups on the benzene ring create a specific electronic environment for each atom, which in turn dictates the signals observed in NMR, IR, and MS.

Caption: Structure of this compound with IUPAC numbering for NMR correlation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) within a molecule. The spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Interpreted ¹H NMR Data

-

Solvent: DMSO-d₆

-

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a polar aprotic solvent capable of dissolving this compound. A key advantage is its ability to slow down the exchange of acidic protons (from the -COOH and -OH groups) with the solvent, allowing them to be observed as distinct, often broad, signals in the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears far downfield. Its broadness is characteristic of an exchangeable acidic proton. |

| ~10.5 | Broad Singlet | 1H | Ar-OH | The phenolic proton is also acidic and deshielded, appearing downfield. Its chemical shift can be variable and is concentration and temperature-dependent. |

| 7.82 | Doublet (d) | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a significant downfield shift. It appears as a doublet due to coupling with H-6. |

| 7.69 | Doublet (d) | 1H | H-5 | This proton is ortho to the large, electronegative iodine atom, which deshields it. It is split into a doublet by the adjacent H-6. |

| 7.01 | Doublet of Doublets (dd) | 1H | H-6 | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. It is located ortho to the electron-donating hydroxyl group, shifting it upfield relative to the other aromatic protons. |

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][5][6][7][8]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large, obscuring solvent signal in the proton spectrum.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆. The lock ensures field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a pulse program like 'zg30'.[4]

-

Set appropriate parameters, including spectral width, acquisition time, and number of scans, to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Reference the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Interpreted ¹³C NMR Data

-

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~167.0 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield. |

| ~158.0 | C -OH (C-3) | The carbon atom directly attached to the hydroxyl group (C-3) is significantly deshielded by the electronegative oxygen. |

| ~138.0 | C -H (C-5) | This aromatic carbon is deshielded by the adjacent iodine atom. |

| ~132.0 | C -COOH (C-1) | The carbon atom to which the carboxylic acid is attached (ipso-carbon). |

| ~122.0 | C -H (C-2) | This carbon is influenced by the adjacent carboxylic acid group. |

| ~115.0 | C -H (C-6) | This carbon is shielded by the electron-donating effect of the para hydroxyl group. |

| ~90.0 | C -I (C-4) | The carbon atom bonded to iodine (C-4) experiences a strong upfield shift due to the "heavy atom effect" of iodine. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. For ¹³C NMR, a higher concentration (20-50 mg) is often preferred to reduce acquisition time, as the ¹³C isotope has a low natural abundance (1.1%).[4]

-

Instrument Setup: The lock and shim settings from the ¹H NMR experiment are used.

-

Data Acquisition:

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which improves the signal-to-noise ratio.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Interpreted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |

| 3500 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (-COOH) | The very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| ~3200 (broad) | O-H Stretch | Phenol (-OH) | This broad peak, often superimposed on the carboxylic acid stretch, corresponds to the phenolic hydroxyl group. |

| ~1680 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption peak characteristic of the carbonyl group in an aromatic carboxylic acid. |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring | These absorptions are typical for carbon-carbon double bond stretching within the benzene ring. |

| ~1250 | C-O Stretch | Carboxylic Acid / Phenol | This strong band arises from the C-O stretching vibrations of both the carboxylic acid and the phenol. |

| ~850 | C-H Bend | Aromatic Ring | This absorption can be indicative of the substitution pattern on the benzene ring (out-of-plane bending). |

Experimental Protocol: FTIR via KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[9][10] The principle is to disperse the solid sample within an IR-transparent matrix (KBr).[11]

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

-

Material Preparation: Use only spectroscopic grade KBr. To eliminate interference from water, which strongly absorbs IR radiation, dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator.[9][11]

-

Grinding and Mixing: In an agate mortar, grind 1-2 mg of this compound to a very fine powder. Add approximately 200-300 mg of the dried KBr.[9][10] Continue to grind the mixture until it is a homogenous, fine powder. This minimizes light scattering.[9]

-

Pressing: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes.[11] This causes the KBr to flow and form a solid, transparent, or translucent disc.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum (of air or a pure KBr pellet) first, then record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides the exact molecular weight of the compound and can offer structural information based on its fragmentation pattern.

Interpreted Mass Spectrometry Data

-

Molecular Formula: C₇H₅IO₃

-

Monoisotopic Mass: 263.92834 Da[15]

-

Ionization Technique: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule, which can be readily ionized in solution.

| m/z Value | Ion | Interpretation |

| 264.9356 | [M+H]⁺ | The protonated molecular ion, observed in positive ion mode. This confirms the molecular weight of the compound.[15] |

| 262.9211 | [M-H]⁻ | The deprotonated molecular ion, observed in negative ion mode.[15] This is often a very strong signal for carboxylic acids. |

| 218.9312 | [M-H-CO₂]⁻ | A characteristic fragment in negative ion mode corresponding to the loss of carbon dioxide (44 Da) from the deprotonated molecular ion. This is a classic fragmentation for carboxylic acids. |

| 135.9982 | [M-H-I]⁻ | Loss of the iodine radical (127 Da) from the deprotonated parent ion. |

Experimental Protocol: Mass Spectrometry Acquisition

The specific protocol can vary greatly depending on the instrument (e.g., TOF, Orbitrap, Quadrupole) and the desired analysis.[16] A general workflow for LC-MS is described.[17]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but Recommended): Inject the sample into a liquid chromatography (LC) system. The LC step separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: The eluent from the LC column is directed to an electrospray ionization (ESI) source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument software then plots signal intensity versus m/z to create the mass spectrum.

Conclusion

The complementary data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the substituted aromatic ring. FTIR spectroscopy validates the presence of the key carboxylic acid and hydroxyl functional groups. Finally, mass spectrometry confirms the compound's exact molecular weight and offers insight into its structural stability through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for confirming the identity and purity of this important chemical compound in research and development settings.

References

- 1. chem-casts.com [chem-casts.com]

- 2. This compound CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | C7H5IO3 | CID 736854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uwyo.edu [uwyo.edu]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. nmr-bio.com [nmr-bio.com]

- 8. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. PubChemLite - this compound (C7H5IO3) [pubchemlite.lcsb.uni.lu]

- 16. portlandpress.com [portlandpress.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 3-Hydroxy-4-iodobenzoic Acid: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-iodobenzoic acid, a seemingly unassuming aromatic molecule, holds a significant place in the landscape of synthetic chemistry and drug discovery. Its unique structural features—a carboxylic acid, a hydroxyl group, and an iodine atom arrayed on a benzene ring—confer upon it a versatile reactivity that has been harnessed for a variety of applications. This guide provides a comprehensive overview of this compound, from its historical context and synthesis to its physicochemical properties and burgeoning role in medicinal chemistry.

Historical Context and Discovery

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of organic iodine chemistry in the 19th and early 20th centuries. The controlled introduction of iodine onto aromatic rings, particularly those bearing activating hydroxyl and carboxyl groups, was a subject of intense investigation by early organic chemists. The reactivity of 3-hydroxybenzoic acid towards electrophilic iodinating agents would have been a logical avenue of exploration during this period of foundational synthetic chemistry.

The challenges and intricacies of directing substituents to specific positions on a benzene ring were central to the development of aromatic chemistry. The synthesis of a molecule like this compound would have represented a successful application of the then-emerging principles of electrophilic aromatic substitution, where the interplay of activating and directing effects of the existing functional groups dictates the position of the incoming iodine atom.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 58123-77-6 | [1] |

| Molecular Formula | C₇H₅IO₃ | [1] |

| Molecular Weight | 264.02 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 225-229 °C | [2] |

| Boiling Point | 319.8 °C (predicted) | [3] |

| Density | 2.15 g/cm³ (predicted) | [3] |

| Solubility | Information not widely available, likely soluble in polar organic solvents. | |

| pKa | Not readily available. The carboxylic acid proton is expected to be acidic. |

Synthesis of this compound

The contemporary synthesis of this compound is typically achieved through the direct iodination of 3-hydroxybenzoic acid. A common and efficient method is detailed below.

Experimental Protocol: Iodination of 3-Hydroxybenzoic Acid

This protocol describes a robust method for the synthesis of this compound from 3-hydroxybenzoic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Sodium hydroxide (NaOH)

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Methanol (MeOH)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid in methanol.

-

Base and Iodide Addition: To the solution, add sodium hydroxide followed by sodium iodide. Stir until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Iodinating Agent Addition: Slowly add a solution of sodium hypochlorite dropwise to the cooled reaction mixture while maintaining the temperature between 0-5 °C. The in-situ generation of iodine is a key step in this reaction.

-

Reaction: Stir the reaction mixture at 0-5 °C for several hours, then allow it to warm to room temperature and continue stirring overnight.

-

Workup:

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold distilled water to remove any inorganic impurities.

-

-

Drying: Dry the purified this compound in a vacuum oven.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Choice of Methanol: Methanol is a suitable solvent that dissolves the starting material and reagents.

-

Sodium Hydroxide: The base is used to deprotonate the phenolic hydroxyl and carboxylic acid groups, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack.

-

Sodium Iodide and Sodium Hypochlorite: This combination generates iodine in situ. This is often preferred over using elemental iodine directly as it can be more efficient and easier to handle.

-

Low-Temperature Addition: The slow, low-temperature addition of the oxidizing agent (sodium hypochlorite) helps to control the reaction rate and minimize the formation of byproducts.

-

Acidification: Acidification is crucial to protonate the carboxylate and phenoxide groups, leading to the precipitation of the final product, which has low solubility in acidic aqueous media.

Applications in Research and Drug Development

The strategic placement of the hydroxyl, carboxyl, and iodo groups makes this compound a valuable building block in medicinal chemistry and drug discovery.

Precursor for Biologically Active Molecules

The true potential of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with therapeutic potential. Derivatives of iodobenzoic acids have been investigated for a range of biological activities.[4]

-

Antimicrobial and Anticancer Agents: The core structure of this compound can be modified to generate novel compounds with potential antimicrobial and anticancer properties. The iodine atom can be a site for further functionalization, and the overall electronic and lipophilic properties of the molecule can be tuned to optimize biological activity.[4]

-

Enzyme Inhibitors: The benzoic acid moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of this molecule can be exploited to design targeted inhibitors for various enzymes implicated in disease.

Synthesis of Thyroid Hormone Analogues

The structural similarity of iodinated aromatic compounds to thyroid hormones makes them valuable starting materials for the synthesis of thyroid hormone analogues.[5][6] These analogues are crucial tools for studying the mechanism of thyroid hormone action, transport, and metabolism.[6] this compound, with its iodine and hydroxylated phenyl ring, can serve as a key intermediate in the multi-step synthesis of novel thyromimetics or antagonists. The synthesis of thyroxine and related compounds has been a significant area of research.[7][8][9]

Logical Relationship of Functional Groups to Applications:

References

- 1. This compound | C7H5IO3 | CID 736854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 58123-77-6 [chemicalbook.com]

- 4. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vuir.vu.edu.au [vuir.vu.edu.au]

- 6. Thyroid Hormones and their Analogues: Synthesis, Reactivity and Cell Membrane Transport Studies [etd.iisc.ac.in]

- 7. 518. The synthesis of thyroxine and related compounds. Part XV. The preparation of thyronines from iodonium salts and derivatives of 3,5-disubstituted tyrosines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to Unlocking the Research Potential of 3-Hydroxy-4-iodobenzoic Acid

Abstract

3-Hydroxy-4-iodobenzoic acid is a halogenated aromatic carboxylic acid poised for significant exploration across multiple scientific disciplines. Its unique structural features—a reactive iodine atom, a phenolic hydroxyl group, and a carboxylic acid moiety—render it a highly versatile molecular scaffold. This guide provides an in-depth analysis of promising research avenues for this compound, moving beyond its current status as a chemical intermediate. We will delve into its potential in medicinal chemistry as a foundational block for novel therapeutics, its utility in materials science for the synthesis of advanced polymers and functional materials, and its application in chemical biology for the development of sophisticated molecular probes. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols to catalyze innovation.

Introduction: The Molecular Versatility of this compound

This compound (CAS 58123-77-6) is a substituted benzoic acid derivative with a molecular formula of C₇H₅IO₃.[1][2] The strategic placement of its functional groups provides a rich platform for chemical modification. Benzoic acid and its derivatives are fundamental building blocks in chemical synthesis, valued for their aromatic core and the reactivity of the carboxylic acid group.[3][4] The introduction of a hydroxyl group and an iodine atom significantly expands this synthetic utility.

-

The Carboxylic Acid (-COOH): This group serves as a classical hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.[4] It is also a key reactive handle for forming amides, esters, and other derivatives.

-

The Hydroxyl (-OH): The phenolic hydroxyl group can also participate in hydrogen bonding. Its acidity and nucleophilicity can be modulated for various reactions, including ether synthesis.

-

The Iodine (-I): The iodine atom is the molecule's most distinguishing feature for advanced synthesis. As an excellent leaving group, it readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][5] This capability is paramount for constructing the complex molecular architectures often required for high-potency pharmaceuticals and advanced materials.[3]

Physicochemical Properties

A summary of the key properties of this compound is presented below, providing foundational data for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 58123-77-6 | [6] |

| Molecular Formula | C₇H₅IO₃ | [2] |

| Molecular Weight | 264.02 g/mol | [7] |

| Appearance | Pale-yellow to white solid/powder | [6][7] |

| Melting Point | 225-229 °C | [6][8] |

| Boiling Point | 319.8 °C (Predicted) | [6] |

| Density | ~2.15 g/cm³ (Predicted) | [6] |

| pKa | 3.90 ± 0.10 (Predicted) | [7] |

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs within this compound make it an ideal starting point for developing novel therapeutic agents. The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[9][10]

Development of Novel Enzyme Inhibitors

Causality: Many enzyme active sites utilize key amino acid residues (e.g., Arginine, Lysine, Histidine) to bind carboxylate-containing substrates or inhibitors. The benzoic acid core of our topic molecule can mimic this interaction. The hydroxyl and iodo- substituents provide vectors for growing the molecule into adjacent hydrophobic or polar pockets to enhance potency and selectivity. For instance, substituted benzoic acid derivatives have been identified as potent inhibitors of phosphatases like Slingshot, which are implicated in cancer cell migration.[11]

Research Thrust:

-

Target-Based Design: Use this compound as a core fragment for designing inhibitors against enzymes with known carboxylate-binding pockets, such as protein tyrosine phosphatases (PTPs), histone deacetylases (HDACs), or certain proteases.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the three key functional groups. The iodine atom can be replaced with various aryl or alkyl groups via Suzuki coupling to probe hydrophobic pockets. The hydroxyl and carboxylic acid groups can be converted to ethers and amides, respectively, to explore different hydrogen bonding interactions.

Caption: Workflow for designing enzyme inhibitors.

Antimicrobial Drug Development

Causality: The increasing threat of antimicrobial resistance necessitates the search for new chemical entities with novel mechanisms of action. Iodinated compounds and benzoic acid derivatives have independently shown promise as antimicrobial agents.[12] For example, studies on hydrazones derived from iodobenzoic acids have demonstrated significant antimicrobial effects, even against resistant strains like MRSA.[12] The lipophilicity conferred by the iodine atom can aid in penetrating bacterial cell membranes.

Research Thrust:

-

Synthesis of Novel Analogs: Create ester and amide derivatives to improve cell permeability. Synthesize hydrazone derivatives, which have a proven track record of antimicrobial activity.[12]

-

Broad-Spectrum Screening: Test the parent compound and its derivatives against a diverse panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.

-

Mechanism of Action Studies: For active compounds, investigate the mechanism of action. This could involve assays for membrane disruption, inhibition of essential enzymes (e.g., DNA gyrase), or interference with biofilm formation.

Potential Research Area 2: Advanced Materials Science

The bifunctional nature of this compound, with two distinct reactive sites (the carboxylic acid and the iodo-group), makes it a valuable monomer for synthesizing specialty polymers and functional materials.[5]